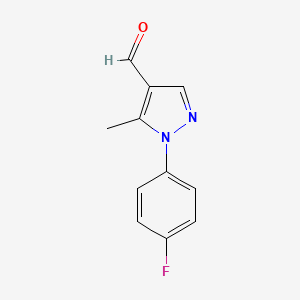

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Description

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS: 423768-41-6) is a pyrazole derivative featuring a 4-fluorophenyl group at the 1-position and a methyl substituent at the 5-position, with an aldehyde functional group at the 4-position of the pyrazole ring. This compound is synthesized via cyclization and formylation of hydrazone precursors using the Vilsmeier–Haack reagent (DMF-POCl₃) under controlled conditions, yielding high-purity products suitable for structural and biological studies .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVNWAPZODECJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381698 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-41-6 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have been evaluated for their ability to inhibit cancer cell proliferation in vitro. A study demonstrated that certain derivatives showed potent activity against various cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Allosteric modulators derived from pyrazole frameworks, including this compound, have shown promise in treating central nervous system disorders such as Alzheimer's disease and other neurodegenerative conditions. These compounds may enhance the efficacy of existing treatments by modulating G protein-coupled receptors (GPCRs) involved in neuroprotection .

Antimicrobial Properties

Bacteriostatic Activity

Recent studies have highlighted the bacteriostatic activity of pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Specifically, compounds related to this compound have been shown to inhibit bacterial growth effectively, providing a new avenue for antimicrobial drug development .

Synthesis of Novel Compounds

The versatility of this compound as a building block allows for the synthesis of various derivatives with tailored biological activities. For example:

Case Studies

Case Study 1: Anticancer Research

A recent study synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, with IC50 values in the low micromolar range .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a preclinical model of Alzheimer's disease, derivatives of this compound were tested for their effects on cognitive function and neuroinflammation. The study found that these compounds improved memory retention and reduced neuroinflammatory markers, supporting their potential use in treating cognitive decline associated with neurodegeneration .

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole-Thiazole-Triazole Hybrids

Compounds 4 and 5 (synthesized in and ) share a pyrazole core linked to thiazole and triazole rings but differ in halogen substituents (Cl in 4 vs. Br in 5 ). Key comparisons include:

- Structural Isostructurality : Both compounds are isostructural, crystallizing in triclinic P 1 symmetry with two independent molecules per asymmetric unit. Their conformations are nearly identical, except for adjustments to accommodate halogen size differences .

- Intermolecular Interactions : Halogen bonding (C–X⋯π, X = Cl/Br) and hydrogen bonding (C–H⋯N/O) dominate packing. The larger Br atom in 5 increases van der Waals radii, slightly altering crystal density compared to 4 .

- Biological Relevance : Analogous compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-triazol-4-yl)-4,5-dihydropyrazol-1-yl)thiazole) exhibit antimicrobial activity, suggesting halogen choice (Cl vs. Br) may modulate potency .

Table 1 : Comparison of Halogen-Substituted Derivatives

| Compound | Substituent (X) | Molecular Weight | Crystal System | Notable Interactions | Potential Application |

|---|---|---|---|---|---|

| 4 | Cl | 640.06 g/mol | Triclinic (P 1) | C–Cl⋯π, C–H⋯N | Antimicrobial precursors |

| 5 | Br | 684.51 g/mol | Triclinic (P 1) | C–Br⋯π, C–H⋯N | Antimicrobial precursors |

Chalcone Derivatives with Fluorophenyl Substituents

Chalcones such as 2j (IC₅₀ = 4.7 μM) and 2h (IC₅₀ = 13.8 μM) () share the 4-fluorophenyl group but differ in substitution patterns:

- Electronegativity Effects: Higher electronegativity at the para position (e.g., Br in 2j vs. Cl in 2h) correlates with lower IC₅₀ values in non-piperazine chalcones. The 4-fluorophenyl group in 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde may similarly enhance bioactivity via electron withdrawal .

- Substitution Patterns : Methoxy or hydroxyl groups at meta/para positions reduce potency (e.g., 2p , IC₅₀ = 70.8 μM). This contrasts with the target compound’s methyl group, which avoids steric hindrance while maintaining moderate lipophilicity .

N-Substituted Pyrazoline Carbaldehydes

Compounds 1–4 in are dihydropyrazoline carbaldehydes with fluorophenyl groups. Key distinctions from the target compound include:

- Substituent Effects : Derivatives like 2 (5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) show bromine’s influence on crystal packing, analogous to halogen effects in 4 and 5 .

Pyrazole Carbaldehydes with Varied Substituents

- 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde : The trifluoromethyl group (in ) significantly boosts lipophilicity (ClogP ≈ 3.5) and metabolic stability compared to the target compound’s methyl group .

Table 2 : Substituent Impact on Physicochemical Properties

| Compound | Key Substituents | Molecular Weight | ClogP (Predicted) | Notable Bioactivity |

|---|---|---|---|---|

| This compound | 4-F, 5-Me, 4-CHO | 218.20 g/mol | 1.8 | Antimicrobial (preliminary) |

| 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | 5-Cl, 4-Cl, 3-Me | 224.66 g/mol | 2.3 | Not reported |

| 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 5-Cl, 3-CF₃ | 350.73 g/mol | 3.5 | Not reported |

Activité Biologique

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula CHFNO and a molecular weight of approximately 204.2 g/mol, exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article provides a comprehensive overview of its biological activities based on recent research findings.

- CAS Number : 423768-41-6

- Molecular Weight : 204.204 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-5-methylpyrazole-4-carbaldehyde

- SMILES Notation : CC1=C(C=NN1C2=CC=C(C=C2)F)C=O

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted the compound's effectiveness against various pathogens with minimal inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Excellent |

| 4a | 0.25 | Excellent |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition values (GI) for these cell lines were reported as follows:

| Cell Line | GI (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

In a separate study, derivatives of pyrazole were synthesized and tested, revealing significant cytotoxicity with IC values as low as 0.01 µM against MCF7 cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. The most potent derivatives exhibited pIC values around 4.2 .

- Selectivity for Cancer Cells : Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance selectivity for cancer cells while minimizing toxicity to normal cells .

Study on Antitubercular Activity

A comparative study evaluated the antitubercular activity of various pyrazole derivatives, including our compound of interest. The results indicated that certain structural modifications could lead to improved activity against Mycobacterium tuberculosis, with some compounds achieving MIC values below 2 μM .

In Vivo Efficacy

In vivo studies demonstrated that derivatives of pyrazole could significantly reduce tumor size in animal models when administered at specific dosages, further supporting their potential as therapeutic agents in oncology .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via the Vilsmeier–Haack reaction , a method validated for analogous pyrazole carbaldehydes. This involves reacting 3-methyl-1-(4-fluorophenyl)-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃ in DMF). The reaction proceeds under controlled conditions (60–80°C, anhydrous environment) to yield the aldehyde group at the 4-position of the pyrazole ring . Key steps include rigorous purification via column chromatography and recrystallization to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies the aldehyde carbonyl stretch (~1700 cm⁻¹) and confirms substitution patterns (e.g., C-F stretch at 1220–1150 cm⁻¹) .

- NMR (¹H and ¹³C) : Assigns protons and carbons, such as the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic protons from the 4-fluorophenyl group (δ ~7.1–7.8 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ at m/z 235.08) .

Q. How is crystallographic data obtained for structural validation?

Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure. Crystals are grown via slow evaporation of a saturated ethyl acetate solution. SCXRD analysis confirms bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the pyrazole and fluorophenyl rings (~15–25°) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Contradictions may arise from tautomerism or solvent effects. For example, aldehyde proton shifts can vary with solvent polarity. Mitigation strategies include:

- Conducting variable-temperature NMR to detect dynamic equilibria.

- Comparing computational predictions (DFT calculations at B3LYP/6-311++G** level) with experimental data .

- Cross-validating with alternative techniques like XPS for electronic environment analysis .

Q. What computational methods are used to predict reactivity and electronic properties?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For this compound, the aldehyde group shows high electrophilicity (Fukui indices >0.1) .

- Molecular docking : Explores interactions with biological targets (e.g., enzymes like COX-2), leveraging the fluorophenyl group’s hydrophobic binding potential .

Q. How can synthetic yields be optimized for scale-up?

- Reaction condition tuning : Increasing DMF:POCl₃ ratio (e.g., 1:1.5) enhances electrophilicity of the Vilsmeier reagent .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclization steps .

- Process analytics : In-line FTIR monitors aldehyde formation in real time, reducing byproducts .

Q. What strategies address low solubility in biological assays?

- Derivatization : Converting the aldehyde to a hydrazone or oxime improves aqueous solubility (e.g., via reaction with hydroxylamine hydrochloride) .

- Co-solvent systems : Use DMSO:PBS (1:4 v/v) maintains compound stability while achieving μM-level solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.